N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide is a compound that features an imidazole ring, a naphthalene moiety, and a sulfonamide group
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, where the imidazole ring is reacted with a suitable alkyl halide.
Introduction of the Naphthalene Moiety: The naphthalene moiety is attached through a sulfonation reaction, where the naphthalene ring is reacted with sulfuric acid to form the sulfonamide group.
Methoxylation: The final step involves the methoxylation of the naphthalene ring to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or naphthoquinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the naphthalene and sulfonamide groups.
4-Methoxy-1-naphthalenesulfonamide: Similar structure but lacks the imidazole ring.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide is unique due to its combination of an imidazole ring, a naphthalene moiety, and a sulfonamide group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-16-7-8-17(15-6-3-2-5-14(15)16)24(21,22)19-9-4-11-20-12-10-18-13-20/h2-3,5-8,10,12-13,19H,4,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBQOVUMNPGWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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